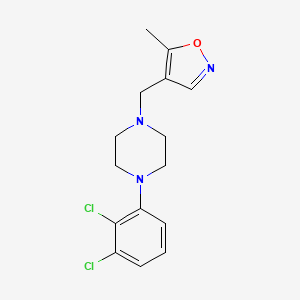

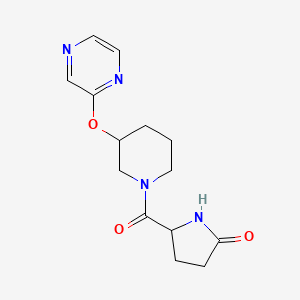

N-(2-苯甲酰基-4-甲基苯基)-4-(二乙基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis process of related benzamide compounds typically involves acylation, reduction reactions, and sometimes complex formation with metals. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved an aryllithium reaction with 14CO2 forming the labelled acid, subsequently transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

- The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealed its crystallization in a triclinic system and the calculation of its geometrical parameters using density functional theory (Demir et al., 2015).

Chemical Reactions and Properties

- Benzamide derivatives exhibit a range of chemical reactions and properties. For instance, new acylthiourea derivatives showed activity against various bacterial and fungal strains (Limban et al., 2011).

Physical Properties Analysis

- The physical properties of benzamide compounds are characterized by their crystal structure, molecular geometry, and vibrational frequencies. Studies often compare the experimental X-ray diffraction data with computed optimized geometries (Demir et al., 2016).

Chemical Properties Analysis

- The chemical properties of benzamide derivatives include their electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. These are typically calculated using DFT approaches and are essential for understanding the chemical reactivity of the molecule (Demir et al., 2015).

科学研究应用

化学选择性合成

利用苯甲酰化合物进行化学选择性合成技术,例如N-(2-苯甲酰-4-甲基苯基)-4-(二乙基磺酰基)苯甲酰胺,已经被开发用于合成具有生物学意义的化合物。一种方法涉及使用苯甲酰异硫氰酸酯以化学选择性方式对氨基酚进行N-苯甲酰化,从而得到N-(2-羟基苯基)苯甲酰胺。这些化合物以其生物学相关性而闻名,通过简单的化学测试和详细的分析和光谱数据进行表征,突显了它们在合成具有生物活性分子方面的潜力 (Singh, Lakhan, & Singh, 2017)。

酶抑制

关于芳香磺酰胺抑制剂的研究,包括与N-(2-苯甲酰-4-甲基苯基)-4-(二乙基磺酰基)苯甲酰胺结构相关的化合物,证明它们在抑制碳酸酐酶同工酶方面的有效性。这些抑制剂展示了纳摩尔级半最大抑制浓度(IC50)值,表明它们对各种碳酸酐酶同工酶具有强效的抑制作用,这可能在治疗应用中发挥作用 (Supuran, Maresca, Gregáň, & Remko, 2013)。

前药形式

对磺酰胺类化合物的前药形式进行的研究揭示了模型磺酰胺的各种N-酰衍生物的合成,旨在改善它们的药理特性。这些研究侧重于增强磺酰胺的水溶性和亲脂性,从而可能提高它们的治疗效用。已经研究了这些衍生物的水解动力学,为了解它们的稳定性和酶水解以产生母体磺酰胺提供了见解 (Larsen, Bundgaard, & Lee, 1988)。

材料科学

在材料科学领域,使用磺化芳香二胺单体开发了新型磺化薄膜复合纳滤膜。这些膜展示了改善的水通量和染料拒绝能力,突显了磺酸基在增强膜性能方面的作用。膜技术的这些进展对环境和水处理应用可能至关重要 (Liu et al., 2012)。

属性

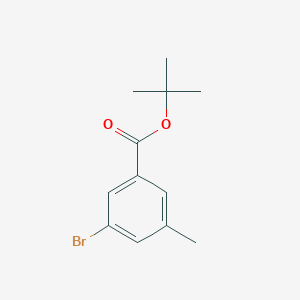

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-4-27(5-2)32(30,31)21-14-12-20(13-15-21)25(29)26-23-16-11-18(3)17-22(23)24(28)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOFQTPYHKMVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)